REACTION_SMILES
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[CH3:38][C:39]#[N:40].[CH:29]([N:30]([CH:31]([CH3:32])[CH3:33])[CH2:34][CH3:35])([CH3:36])[CH3:37].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[n:6][n:7]1.[Cl:41][CH2:42][Cl:43].[F:10][c:11]1[cH:12][c:13]([CH2:14][N:15]2[CH2:16][CH2:17][CH:18]([NH2:21])[CH2:19][CH2:20]2)[cH:22][c:23]([C:25]([F:26])([F:27])[F:28])[cH:24]1>>[c:2]1([NH:21][CH:18]2[CH2:17][CH2:16][N:15]([CH2:14][c:13]3[cH:12][c:11]([F:10])[cH:24][c:23]([C:25]([F:26])([F:27])[F:28])[cH:22]3)[CH2:20][CH2:19]2)[cH:3][cH:4][c:5]([C:8]#[N:9])[n:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)nn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCN(Cc2cc(F)cc(C(F)(F)F)c2)CC1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(NC2CCN(Cc3cc(F)cc(C(F)(F)F)c3)CC2)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |